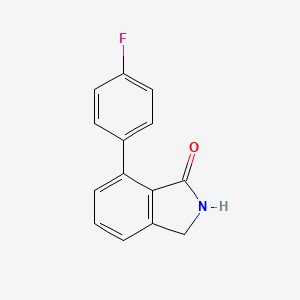

7-(4-Fluorophenyl)isoindolin-1-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLQDFFGQODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571343 | |

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200049-49-6 | |

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 7 4 Fluorophenyl Isoindolin 1 One and Analogous Structures

Multi-Step Synthesis of 7-(4-Fluorophenyl)isoindolin-1-one

The construction of this compound typically involves a multi-step sequence that strategically builds the isoindolinone core and introduces the fluorophenyl substituent at the desired position.

Precursor Synthesis and Functional Group Transformations

The synthesis often commences with readily available starting materials that undergo a series of functional group transformations to generate key intermediates. For instance, a common precursor is 2-formylbenzonitrile, which can be derived from methyl 2-formylbenzoate (B1231588). This aldehyde functionality serves as a crucial handle for subsequent cyclization reactions. The synthesis of N-substituted isoindolinones can be achieved through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines. organic-chemistry.org This reaction proceeds in the presence of ultrathin platinum nanowire catalysts under a hydrogen atmosphere to yield the desired products in high yields. organic-chemistry.org

Another key aspect is the introduction of the nitrogen atom of the isoindolinone ring. This can be achieved through the use of primary amines or, in some cases, nitroarenes which are reduced in situ to the corresponding anilines. clockss.org Functional group interconversions, such as the reduction of a nitro group or the conversion of a carboxylic acid to an amide, are critical steps in preparing the necessary precursors for the final cyclization.

Key Coupling Reactions and Reaction Conditions

A pivotal step in the synthesis of 7-arylisoindolinones is the formation of the carbon-carbon bond between the isoindolinone core and the aryl substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed for this purpose. acs.orgacs.org This reaction typically involves the coupling of an arylboronic acid (e.g., 4-fluorophenylboronic acid) with a halogenated isoindolinone precursor (e.g., 7-bromo- or 7-iodoisoindolin-1-one). The reaction is catalyzed by a palladium complex in the presence of a suitable base and solvent.

The reaction conditions for these coupling reactions are crucial for achieving high yields and selectivity. Factors such as the choice of palladium catalyst, ligand, base, solvent, and temperature are all optimized to ensure efficient coupling. For example, a tandem aza-Heck/Suzuki cross-coupling reaction has been developed for the synthesis of chiral isoindolinones, utilizing a palladium catalyst with chiral phosphoramidite (B1245037) ligands under mild conditions. acs.orgacs.org

General Synthetic Approaches to Arylisoindolinone Derivatives

Beyond the specific synthesis of this compound, several general strategies have been developed for the construction of the broader class of arylisoindolinone derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone in the synthesis of arylisoindolinones. acs.orgacs.org These methods offer a versatile and efficient means of forming the key C-C and C-N bonds of the isoindolinone ring system.

A notable example is the palladium-catalyzed cascade carbonylation reaction of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes, which yields fused isoindolinone derivatives. nih.gov Another approach involves the palladium-catalyzed insertion of N-tosylhydrazones into N-(2-iodobenzyl)anilines, which allows for the synthesis of a variety of isoindolines under mild conditions and with good functional group tolerance. rsc.org Furthermore, a tandem aza-Heck/Suzuki coupling reaction of O-phenyl hydroxamic ethers with arylboronic acids, enabled by a palladium catalyst and chiral phosphoramidite ligands, provides an efficient route to chiral isoindolinones with high enantioselectivity. acs.orgacs.org

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Cascade Carbonylation | 2-bromo-N-(2-iodophenyl)benzamides, benzylidenecyclopropanes | Palladium catalyst | Synthesis of fused isoindolinones | nih.gov |

| Insertion Reaction | N-(2-iodobenzyl)anilines, N-tosylhydrazones | Palladium catalyst | Mild conditions, good functional group tolerance | rsc.org |

| Aza-Heck/Suzuki Coupling | O-phenyl hydroxamic ethers, arylboronic acids | Palladium catalyst, chiral phosphoramidite ligands | High enantioselectivity for chiral isoindolinones | acs.orgacs.org |

Indium-Mediated Reductive Heterocyclization Protocols

An alternative and environmentally friendly approach to isoindolinone synthesis involves indium-mediated reactions. clockss.org A one-pot reductive heterocyclization has been developed where nitroarenes react with o-phthalaldehyde (B127526) in the presence of indium and acetic acid. clockss.org This method proceeds via the in situ reduction of the nitro group to an aniline, which then condenses with the dialdehyde (B1249045) to form the isoindolinone ring. clockss.org This protocol offers a direct route to variously substituted isoindolin-1-one (B1195906) derivatives. clockss.org

| Starting Materials | Reagents | Conditions | Product | Reference |

| Nitroarenes, o-phthalaldehyde | Indium powder, Acetic acid | Toluene, reflux | Substituted isoindolin-1-ones | clockss.org |

Multicomponent Reactions (MCRs) for Isoindolinone Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules like isoindolinones from simple starting materials in a single step. thieme-connect.denih.govsciforum.net These reactions offer advantages in terms of atom economy, step efficiency, and the ability to generate diverse libraries of compounds. researchgate.net

One such MCR involves the reaction of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones. nih.govsciforum.net This reaction can be performed on a solid phase, allowing for modularity by using solid-supported aldehydes and dienophiles. nih.govsciforum.net Another example is a copper-catalyzed three-component cascade cyclization of 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts to yield 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net Ugi-type MCRs using methyl 2-formylbenzoate as a starting material have also been employed to synthesize various heterocyclic compounds, including isoindolin-1-one derivatives. researchgate.net

| Reaction Type | Components | Key Features | Reference |

| Four-component reaction | β-keto lactam, aldehyde, isocyanide, dienophile | Solid-phase synthesis, chiral products | nih.govsciforum.net |

| Three-component cascade cyclization | 2-formylbenzonitriles, phenylacetylenes, diaryliodonium salts | Copper-catalyzed, good functional group compatibility | researchgate.net |

| Ugi-type MCR | Methyl 2-formylbenzoate, amine, isocyanide, carboxylic acid | Access to diverse heterocyclic structures | researchgate.net |

Ultrasonic-Assisted Synthetic Routes for Isoindolinone Derivatives

Ultrasound irradiation has emerged as a valuable tool in the synthesis of isoindolinone derivatives, offering advantages such as high efficiency, broad functional group tolerance, and high yields. rsc.orgresearchgate.net This methodology can be applied to multigram scale reactions and can be adapted for one-pot syntheses of various isoindolinone motifs. rsc.orgresearchgate.net

One prominent application of sonication is in the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides. rsc.orgresearchgate.net This method is practical and allows for further extensions to create other isoindolinone structures in a single reaction vessel. rsc.orgresearchgate.net Another ultrasound-assisted, one-pot reaction involves the synthesis of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines. nih.gov This approach is scalable and produces the desired products in high yields within a short reaction time. nih.gov

The proposed mechanism for the ultrasound-assisted one-pot synthesis of 3-substituted-isoindolin-1-ones suggests that the reaction proceeds through a nucleophilic addition or the trapping of N-acyliminium ion intermediates with hydride sources. nih.gov An alternative pathway involving β-elimination and hydrogenation was ruled out through control experiments. nih.gov The use of ultrasound aligns with the principles of green chemistry by providing an efficient route to these compounds. nih.gov

Stereoselective Synthetic Methodologies for Isoindolinone Cores

The development of stereoselective methods for constructing the isoindolinone core is crucial for accessing chiral molecules with specific biological activities. A variety of strategies have been employed to control the stereochemistry at different positions of the isoindolinone ring system.

One approach involves the base-catalyzed intermolecular reaction of electron-deficient alkynes with N-hydroxyphthalimides. nih.gov This method allows for the stereoselective synthesis of (Z)- or (E)-3-methyleneisoindolin-1-ones depending on the choice of base and alkyne substrate. For instance, using tributylphosphine (B147548) as a catalyst with alkynoates yields the (Z)-isomer, while potassium carbonate catalysis leads to the (E)-isomer. nih.gov

Chiral auxiliaries have also been utilized to induce stereoselectivity. By incorporating a chiral auxiliary, a diastereoselective aldol (B89426) reaction can be influenced by a nearby stereocenter, leading to the formation of a specific diastereomer. youtube.com Subsequent removal of the auxiliary provides the desired enantiomerically enriched isoindolinone. youtube.com

Furthermore, enantioselective [4+1] annulation reactions of benzamides and alkenes, catalyzed by rhodium complexes with tunable cyclopentadienyl (B1206354) ligands, provide a route to a variety of isoindolinones with excellent regio- and enantioselectivity. acs.org This method is proposed to proceed through an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination. acs.org

Catalytic Strategies in Isoindolinone Ring System Construction

Catalysis plays a pivotal role in the efficient and selective synthesis of the isoindolinone ring system. Both transition metal and Brønsted acid catalysis have been extensively explored to facilitate various bond-forming reactions.

Transition Metal Catalysis (e.g., Iridium(I)-catalyzed, Copper-catalyzed)

Transition metals, particularly iridium and copper, have proven to be versatile catalysts for the synthesis of isoindolinones.

Iridium(I)-Catalysis: Iridium catalysts have been effectively used in the branched-selective C–H alkylation of N-arylisoindolinones with simple alkenes. nih.gov In this process, the amide carbonyl group of the isoindolinone directs the ortho C–H activation of the N-aryl ring. nih.gov The proposed mechanism involves the formation of an iridium hydride species, coordination of the alkene, migratory insertion, and reductive elimination to regenerate the catalyst. nih.gov This method is atom-economic and highly selective for the branched product. nih.gov Iridium-catalyzed oxidative annulation of benzamides with cyclopropanols also provides access to structurally diverse isoindolin-1-ones. organic-chemistry.org

Copper-Catalysis: Copper catalysts are widely used in various C-C and C-N bond-forming reactions to construct the isoindolinone scaffold. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) efficiently catalyzes the C–C coupling of 3-hydroxyisoindolinones with a range of boronic acids to yield C(3)-substituted isoindolinones. acs.org This represents the first example of C(sp³)–OH cleavage with concurrent C–C coupling. acs.org

Copper-catalyzed intramolecular C–H sulfamidation of 2-benzyl-N-tosylbenzamides is another effective method for synthesizing N-arylsulfonyl-1-arylisoindolinones. acs.org The sulfonamide acts as both a directing group and the functionalizing reagent. acs.org Additionally, a one-pot synthesis of 3-methyleneisoindolin-1-ones can be achieved through a copper(I)/L-proline-catalyzed domino reaction of 2-bromobenzamides and terminal alkynes, which involves a sequential Sonogashira coupling and carbocyclization. thieme-connect.com

| Catalyst | Reactants | Product | Key Features |

| [Ir(cod)Cl]₂ / dppe | N-arylisoindolinones, Alkenes | Branched ortho-alkylated N-arylisoindolinones | High branched-selectivity, Atom-economic. nih.gov |

| [{IrCp*Cl₂}₂] | Benzamides, Cyclopropanols | Isoindolin-1-ones | Oxidative annulation, C-H/C-C cleavage. organic-chemistry.org |

| Cu(OTf)₂ | 3-Hydroxyisoindolinones, Boronic acids | C(3)-substituted isoindolinones | C(sp³)–OH cleavage, C-C coupling. acs.org |

| Cu(OTf)₂ | 2-Benzyl-N-tosylbenzamides | N-Arylsulfonyl-1-arylisoindolinones | Intramolecular C–H sulfamidation. acs.org |

| CuI / L-proline | 2-Bromobenzamides, Terminal alkynes | 3-Methyleneisoindolin-1-ones | Domino reaction, Sonogashira coupling/cyclization. thieme-connect.com |

Brønsted Acid Catalysis in Isoindolinone Synthesis

Brønsted acid catalysis offers a metal-free alternative for the synthesis of isoindolinones and their derivatives. The general principle involves the activation of an electrophile through protonation. youtube.com

A key application is the diastereoselective synthesis of spiroisoindolinones from enamides and 3-hydroxyisoindolinones. acs.org In this reaction, a Brønsted acid like p-toluenesulfonic acid catalyzes a formal [3+2] cycloaddition, affording densely substituted spiroisoindolinones with high diastereoselectivity. acs.org The mechanism is believed to proceed through the formation of an electrophilic acyliminium species, followed by nucleophilic attack of the enamide and subsequent intramolecular aza-Friedel–Crafts reaction. acs.org

Chiral Brønsted acids have been employed for the enantioselective synthesis of isoindolinone-derived N(acyl),S-acetals. rsc.orgrsc.org This organocatalytic asymmetric addition of thiols to N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, proceeds with high yields and enantioselectivities. rsc.orgrsc.org The proposed transition state involves the formation of an ion pair between the protonated ketimine and the anionic phosphate (B84403) catalyst, which directs the nucleophilic attack of the thiol. rsc.org

| Catalyst Type | Reactants | Product | Key Features |

| p-Toluenesulfonic acid | Enamides, 3-Hydroxyisoindolinones | Spiroisoindolinones | High diastereoselectivity, Formal [3+2] cycloaddition. acs.org |

| Chiral Phosphoric Acid | 3-Hydroxyisoindolinones, Thiols | N(acyl),S-acetals | Enantioselective, Organocatalytic. rsc.orgrsc.org |

Spectroscopic and Crystallographic Characterization of 7 4 Fluorophenyl Isoindolin 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a derivative, specific signals corresponding to the protons of the isoindolinone core and the fluorophenyl substituent are observed. For instance, in a related chlorinated derivative, the aromatic protons appear in the range of δ 7.30-7.98 ppm. rsc.org The multiplicity of these signals (e.g., singlet, doublet, triplet, multiplet) reveals the number of adjacent protons, a phenomenon known as spin-spin coupling. rsc.orgcaltech.edu The integration of these signals corresponds to the number of protons giving rise to the signal.

Interactive Data Table: ¹H NMR Chemical Shifts for a 7-(Aryl)isoindolin-1-one Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H | 7.98 – 7.85 | m | - | 2H |

| Aromatic H | 7.78 | d | 8.0 | 1H |

| Aromatic H | 7.50 | d | 8.8 | 2H |

| Aromatic H | 7.36 | d | 8.8 | 2H |

Note: Data is for a representative derivative and may vary for 7-(4-Fluorophenyl)isoindolin-1-one itself. 'm' denotes a multiplet, and 'd' denotes a doublet. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. github.io For isoindolinone derivatives, the carbonyl carbon of the lactam ring typically appears at a downfield chemical shift, often around δ 166 ppm. rsc.org The aromatic carbons of both the isoindolinone and the fluorophenyl rings resonate in the region of approximately δ 120-150 ppm. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. bas.bg

Interactive Data Table: ¹³C NMR Chemical Shifts for a 7-(Aryl)isoindolin-1-one Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 166.1, 165.8 |

| Aromatic C | 148.5, 141.4, 134.8, 133.2, 129.9, 129.6, 127.8, 125.2, 124.4, 121.7, 119.1 |

Note: Data is for a representative derivative and may vary for this compound itself. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization

Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly valuable tool for characterizing this compound. With a natural abundance of 100% and high sensitivity, ¹⁹F NMR provides a clean spectrum where the chemical shift of the fluorine signal is highly sensitive to its electronic environment. nih.gov This technique can confirm the presence and position of the fluorine atom on the phenyl ring. For a related trifluoromethyl-substituted compound, the ¹⁹F NMR signal was observed at δ -57.86 ppm. rsc.org The large chemical shift dispersion in ¹⁹F NMR is advantageous for detecting subtle structural changes. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. rsc.orgrsc.org For this compound (C₁₄H₁₀FNO), the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm the molecular formula. For example, a related chloro-derivative showed a calculated value for [M+H]⁺ of 242.0473, with the found value being 242.0475, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating mixtures and identifying individual components. github.ioa2bchem.com LC-MS, particularly when coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, is widely used for the analysis of complex samples and can be employed to identify and characterize phenolic compounds and other secondary metabolites in various extracts. nih.govnih.gov These techniques would be instrumental in analyzing reaction mixtures during the synthesis of this compound and its derivatives, as well as for assessing their purity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). utdallas.eduvscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "molecular fingerprint." utdallas.edu

For isoindolinone derivatives, key characteristic absorption bands are expected for the carbonyl group of the lactam ring, the N-H bond (in unsubstituted or N-monosubstituted derivatives), aromatic C-H bonds, and the C-F bond of the fluorophenyl substituent.

A study on fluorinated isoindolinone-based glucosylceramide synthase inhibitors provides insight into the characteristic spectral features of similar compounds. nih.gov For instance, the carbonyl (C=O) stretching vibration of the five-membered lactam ring in isoindolinones typically appears as a strong absorption band in the region of 1680-1720 cm⁻¹. The exact position can be influenced by ring strain and electronic effects of substituents. The N-H stretching vibration, if present, would be observed as a medium to strong band in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption in the range of 1100-1300 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretch | 3200 - 3400 | Medium - Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium - Weak |

| C=O (Lactam) | Stretch | 1680 - 1720 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium - Weak |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-F | Stretch | 1100 - 1300 | Strong |

This table is generated based on general principles of IR spectroscopy and data for related compounds.

X-ray Crystallography for Solid-State Structural Determination and Conformation

For this compound and its derivatives, single-crystal X-ray diffraction analysis would provide definitive proof of the connectivity of the atoms, the planarity of the isoindolinone ring system, and the relative orientation of the fluorophenyl substituent.

In a study on fluorinated isoindolinone-based inhibitors, the absolute configuration of a chiral derivative was confirmed using single-crystal X-ray structure analysis. nih.gov This highlights the power of the technique in providing detailed stereochemical information. The supporting information for this study provides crystal data and structure refinement details for a related compound, (S)-5-fluoro-2-(3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzyl)isoindolin-1-one. acs.org While this is not the target compound, the crystallographic data for this and other similar structures can provide valuable insights into the expected solid-state conformation and packing of this compound.

Key crystallographic parameters that would be determined include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The table below presents hypothetical, yet plausible, crystallographic data for this compound, based on data for structurally related compounds.

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₀FNO |

| Formula Weight | 227.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1034 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.46 |

This table contains hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

The determination of the crystal structure would definitively confirm the position of the fluorophenyl group at the 7-position of the isoindolinone core and would detail the torsional angle between the phenyl ring and the isoindolinone ring system, providing crucial information about the molecule's preferred conformation in the solid state.

Computational and Theoretical Investigations of 7 4 Fluorophenyl Isoindolin 1 One

Molecular Modeling and Conformational Analysis of Substituted Isoindolinones

Molecular modeling is a crucial technique in drug discovery, enabling the visualization and analysis of molecular interactions at an atomic level. nih.gov For substituted isoindolinones, including 7-(4-Fluorophenyl)isoindolin-1-one, molecular modeling helps in understanding their three-dimensional structures and how they might interact with biological targets.

The chair conformation is the most stable for cyclohexane (B81311) and similar saturated rings, as it minimizes both angle and torsional strain. pressbooks.pub This is due to bond angles being close to the ideal 109.5° and a staggered arrangement of hydrogens on adjacent carbons. pressbooks.pub While direct conformational analysis data for this compound is not extensively published, the principles derived from studies of related structures like substituted cyclohexanes and other isoindolinone derivatives are applicable. nih.govlibretexts.orglibretexts.orgyoutube.compressbooks.pub The planarity of the isoindolinone ring system is a significant feature, influencing its interactions with biological targets. nih.gov

Table 1: Key Concepts in Conformational Analysis

| Term | Description | Relevance to this compound |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. | The orientation of the 4-fluorophenyl group relative to the isoindolinone core can exist in different conformations. |

| Equatorial Position | A position on a cyclohexane-like ring that points out from the "equator" of the ring. Generally more stable for substituents. | In any non-planar portion of the isoindolinone ring system, substituents would preferentially adopt this position. |

| Axial Position | A position on a cyclohexane-like ring that points up or down, parallel to the axis of the ring. Generally less stable for substituents due to steric hindrance. | Substituents in this position would lead to a less stable conformer of the molecule. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups that are in close proximity, leading to instability. | A major factor determining the preferred conformation of the 4-fluorophenyl group. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. nih.govresearchgate.net These methods can calculate various molecular properties, including energies, geometries, and vibrational frequencies. youtube.com

For isoindolinone derivatives, DFT studies have been used to correlate experimental data with theoretical calculations, providing insights into their molecular and electronic properties. nih.govacs.org These calculations can help predict the reactivity of a compound by determining parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. acs.org

The electronic structure of this compound, particularly the distribution of electron density, can be elucidated through these calculations. The presence of the electronegative fluorine atom and the carbonyl group in the isoindolinone ring will significantly influence the molecule's electrostatic potential. Molecular electrostatic potential (MESP) calculations can identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its potential interactions with biological receptors. acs.org For instance, the carbonyl oxygen of the isoindolinone ring is often a nucleophilic site and can act as a hydrogen bond acceptor. acs.org

The prediction of reaction rates and pathways is another application of quantum chemical calculations. researchgate.netrsc.org By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions. researchgate.net This information is valuable for understanding the metabolic fate of a compound or for designing synthetic routes.

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | Represents the electrostatic potential on the surface of a molecule. | Helps to predict sites for electrophilic and nucleophilic attack and intermolecular interactions. |

Cheminformatics Applications in Isoindolinone Research and Design

Cheminformatics combines computational tools and information science to analyze chemical data, accelerating the drug discovery process. neovarsity.orgyoutube.com It plays a role in nearly every stage, from managing large chemical libraries to predicting the activity and properties of new compounds. researchgate.net

For isoindolinone research, cheminformatics tools are invaluable for several applications. Virtual screening, a key cheminformatics technique, can be used to screen large databases of compounds to identify those that are likely to bind to a specific biological target. neovarsity.org This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking the compound into the active site of a target protein. neovarsity.orgnih.gov Molecular docking studies have been successfully applied to isoindolinone derivatives to understand their binding modes with various enzymes. nih.govmdpi.com

Cheminformatics also aids in the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADMET). nih.gov By predicting these properties early in the drug discovery process, researchers can prioritize compounds with more favorable drug-like characteristics, reducing the likelihood of late-stage failures. neovarsity.org For example, cheminformatics tools can predict a compound's solubility, permeability, and potential for causing adverse effects. nih.gov

Furthermore, cheminformatics is used in the design of new molecules with improved properties. nih.gov By analyzing structure-activity relationships (SAR) within a series of compounds, researchers can identify key structural features responsible for biological activity. nih.gov This knowledge can then be used to design novel isoindolinone derivatives, such as this compound, with enhanced potency and selectivity. nih.govnih.gov

Table 3: Cheminformatics Applications in Drug Discovery

| Application | Description | Relevance to this compound |

| Virtual Screening | Computational techniques to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. | Can be used to identify potential biological targets for this compound. |

| ADMET Prediction | Prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Helps to assess the drug-likeness of the molecule and guide further development. |

| Structure-Activity Relationship (SAR) Analysis | The study of how the chemical structure of a molecule is related to its biological activity. | Can be used to design more potent and selective analogs of this compound. |

| De Novo Design | The design of novel molecules with desired properties from scratch. | Can be used to generate new isoindolinone-based compounds with improved therapeutic potential. |

Structure Activity Relationship Sar Frameworks and Design Principles for Isoindolinone Scaffolds

Impact of Substituent Position and Electronic Effects on Isoindolinone Properties

The properties and biological activity of isoindolinone derivatives are significantly influenced by the position and electronic nature of substituents on the bicyclic core. nih.govcitedrive.com Substituents exert their influence through a combination of inductive and resonance effects, which alter the electron distribution within the aromatic ring and the lactam system. lasalle.eduucalgary.calibretexts.org

Inductive Effects : These occur through the sigma (σ) bond framework and are related to the electronegativity of the atoms. ucalgary.ca Electron-withdrawing groups (EWGs) like halogens (e.g., fluorine) or trifluoromethyl groups (-CF3) pull electron density away from the aromatic ring, a phenomenon known as a negative inductive effect (-I). ucalgary.calumenlearning.com This can impact the acidity of N-H protons and the reactivity of the carbonyl group. Conversely, electron-donating groups (EDGs) like alkyl groups push electron density towards the ring (+I effect), which can enhance nucleophilicity. lumenlearning.com

Resonance Effects : These effects are transmitted through the pi (π) system and involve the delocalization of electrons, which can be represented by drawing resonance structures. lasalle.edulibretexts.org Substituents with lone pairs, such as methoxy (-OCH3) or amino (-NH2) groups, can donate electron density to the ring (+R effect), increasing electron density particularly at the ortho and para positions. lasalle.edulumenlearning.com Groups with π-bonds to electronegative atoms, like nitro (-NO2) or carbonyl (-C=O) groups, withdraw electron density from the ring (-R effect), decreasing reactivity towards electrophiles. lasalle.eduucalgary.ca

Table 1: Electronic Effects of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -F, -Cl, -Br, -I | Withdrawing (-I) | Donating (+R) | Deactivating, Ortho/Para Directing |

| -NO₂ | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating, Meta Directing |

| -CH₃ | Donating (+I) | None | Activating, Ortho/Para Directing |

| -OCH₃ | Withdrawing (-I) | Donating (+R) | Strongly Activating, Ortho/Para Directing |

| -CF₃ | Withdrawing (-I) | Withdrawing (-R, via hyperconjugation) | Strongly Deactivating, Meta Directing |

Strategies for Derivatization and Scaffold Modification in Chemical Synthesis

The versatility of the isoindolinone scaffold stems from the numerous synthetic methods available for its derivatization and modification. researchgate.netresearchgate.netorganic-chemistry.org These strategies allow chemists to systematically alter the structure to probe SAR and optimize drug-like properties. rsc.org Synthetic approaches can be broadly categorized into the construction of the core skeleton and the functionalization of a pre-existing isoindolinone. researchgate.netresearchgate.net

Core Synthesis and Modification :

Transition Metal-Catalyzed Reactions : Methods like palladium-catalyzed C-H activation and carbonylation of benzylamines provide efficient routes to the isoindolinone core. researchgate.netorganic-chemistry.org Rhodium-catalyzed reactions have been used to create spiro-substituted isoindolinones. researchgate.net

Multicomponent Reactions : One-pot syntheses, such as the Ugi-Zhu three-component reaction, allow for the rapid assembly of complex polyheterocyclic systems containing the isoindolinone motif. researchgate.net

Tandem Reactions : Cascade reactions, for instance, those involving 2-cyanobenzaldehydes and active methylene compounds, can efficiently generate 3-substituted isoindolinones. researchgate.netnih.gov

Scaffold Derivatization :

Functionalization at C3 : The C3 position is a frequent site for modification. Nucleophilic substitution of 3-hydroxyisoindolinones or direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones are effective methods for introducing a wide range of substituents. acs.orgresearchgate.net This allows for the exploration of different side chains to improve target binding. acs.org

N-Arylation/Alkylation : The nitrogen atom of the lactam can be functionalized with various aryl or alkyl groups. Iridium-catalyzed C-H alkylation of N-arylisoindolinones has been developed to introduce branched alkyl chains on the N-aryl ring. nih.gov

Aromatic Ring Substitution : Standard aromatic substitution reactions can be employed on the benzo portion of the scaffold, although regioselectivity can be a challenge. Directed metalation and cross-coupling reactions offer more controlled approaches to introduce substituents at specific positions. researchgate.net

These modular and flexible synthetic strategies are essential for generating libraries of compounds for SAR studies, enabling the fine-tuning of molecular properties. nih.govrsc.org

Table 2: Overview of Derivatization Strategies for the Isoindolinone Scaffold

| Position | Strategy | Example Reaction Type | Purpose |

|---|---|---|---|

| C3 | Alkylation/Arylation | Asymmetric alkylation, Mannich-type reactions | Introduce diversity for target interaction |

| N2 | Substitution | Buchwald-Hartwig amination, C-H alkylation | Modify solubility and pharmacokinetic properties |

| C4-C7 (Aromatic Ring) | Substitution | Electrophilic aromatic substitution, cross-coupling | Modulate electronic properties and metabolic stability |

| Core Scaffold | Annulation/Cyclization | Diels-Alder, Tandem reactions | Create novel, complex polycyclic systems |

Significance of Fluorine Substitution in Aromatic Ring Systems within Isoindolinone Chemistry

The introduction of fluorine into aromatic rings is a widely used and powerful strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.comresearchgate.net In isoindolinone chemistry, fluorine substitution, as seen in 7-(4-Fluorophenyl)isoindolin-1-one, can profoundly impact a molecule's properties. nih.gov

Key effects of fluorine substitution include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this process, thereby increasing the molecule's half-life and bioavailability. nih.gov

Binding Affinity : Fluorine's high electronegativity can alter the electronic environment of the aromatic ring, leading to more favorable interactions with protein targets. researchgate.net It can participate in non-covalent interactions such as dipole-dipole, and although it is a poor hydrogen bond acceptor, it can enhance binding through interactions with backbone amides or other polar groups in a protein's active site. researchgate.net Selective aromatic fluorine substitution can increase the affinity of a molecule for a macromolecular recognition site. researchgate.net

Lipophilicity and Permeability : The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov This improved membrane permeability can lead to better cellular uptake and efficacy. researchgate.net

pKa Modification : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic properties.

The strategic placement of fluorine is critical, as its effects are context-dependent. researchgate.net For example, in the development of fluorinated isoindolinone-based glucosylceramide synthase inhibitors, fluorine substitution was used to optimize human dose projections and reduce efflux by P-glycoprotein. nih.gov However, in some cases, fluorine substitution can also have a detrimental effect on binding affinity, highlighting the importance of empirical testing in SAR studies. nih.gov

Development of Aza-Analogues and Polyheterocyclic Isoindolinone Systems

To further explore the chemical space around the isoindolinone scaffold, medicinal chemists have developed aza-analogues and more complex polyheterocyclic systems. nih.gov An aza-analogue is created by replacing one of the carbon atoms in the aromatic ring with a nitrogen atom.

Aza-Isoindolinones :

Rationale for Development : The introduction of a nitrogen atom into the benzene (B151609) ring of the isoindolinone core, creating structures like pyrrolo[3,4-b]pyridin-5-ones, can significantly alter the molecule's properties. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, providing a new point of interaction with biological targets. It also changes the electronic properties and solubility of the scaffold.

Synthetic Approaches : The synthesis of these analogues often relies on multicomponent reactions or nature-inspired strategies involving the remodeling of (aza)indole scaffolds. researchgate.netrepec.orgelsevierpure.com These methods allow for the creation of diverse libraries of aza-isoindolinones for biological screening. nih.gov

Impact on SAR : The position of the nitrogen atom in the ring is a critical determinant of its effect on biological activity. Systematic studies of different aza-isoindolinone isomers are necessary to fully elucidate the SAR for a given target. For example, 7-azaindole isoindolinone-based inhibitors of PI3Kγ have been developed through systematic SAR studies. nih.gov

Polyheterocyclic Systems : The isoindolinone core can also be fused or linked to other heterocyclic rings to create novel, complex architectures. This strategy aims to present different pharmacophoric elements in specific spatial orientations to interact with multiple sites on a biological target or to interact with more than one target. The synthesis of such systems often involves tandem or cascade reactions that rapidly build molecular complexity from simpler starting materials. researchgate.netresearchgate.net

The development of both aza-analogues and more complex fused systems represents a key strategy for expanding beyond the traditional isoindolinone scaffold, offering pathways to new chemical entities with potentially novel mechanisms of action and improved therapeutic profiles. researchgate.net

Q & A

Basic: What are the established synthetic routes for 7-(4-fluorophenyl)isoindolin-1-one, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl group. For example, intermediates like isopropyl-4-phenyl-1H-pyrrole-3-carbonyl derivatives can be modified under moderate conditions to yield fluorophenyl-substituted compounds . Key factors affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 78 | >95% | |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 65 | 92% |

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement due to its robustness in handling small-molecule data . Key steps:

Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Refinement : Apply full-matrix least-squares on F² to minimize residuals (R1 < 0.05).

Validation : Check for voids, displacement parameters, and Hirshfeld surfaces.

Table 2: Crystallographic Parameters (Example)

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a=8.21 Å, b=10.54 Å, c=12.73 Å | |

| R-factor | 0.032 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. nitro groups) and compare IC₅₀ values .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like thyroid hormone receptors, as observed in rabbit serum studies .

Example: A study found that 3-(4-fluorophenyl)isoindolin-1-one derivatives showed conflicting thyroxine modulation; this was attributed to differences in serum protein binding across animal models .

Advanced: What analytical techniques are critical for characterizing purity and stability of this compound under varying storage conditions?

Answer:

- HPLC-MS : Quantify impurities (>0.1% threshold) using a C18 column and gradient elution (ACN/water + 0.1% formic acid).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates shelf-stability).

- NMR spectroscopy : Monitor hydrolytic degradation (e.g., lactam ring opening) in DMSO-d₆ at 298K .

Key Finding: Accelerated stability testing (40°C/75% RH for 6 months) showed <2% degradation, confirming suitability for long-term storage .

Advanced: How can computational methods guide the design of this compound analogs with enhanced pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų for blood-brain barrier penetration).

- Quantum mechanics (QM) : Calculate Fukui indices to identify electrophilic sites prone to metabolic oxidation .

- Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict clearance rates.

Case Study : Derivatives with electron-withdrawing groups at the 3-position showed reduced CYP3A4 metabolism, improving half-life in rat models .

Basic: What in vivo models are appropriate for preliminary toxicity screening of this compound?

Answer:

- Acute toxicity : OECD Guideline 423 in Sprague-Dawley rats (dose range: 50–2000 mg/kg).

- Subchronic studies : 28-day repeat dosing with histopathological analysis of liver/kidney .

- Endocrine disruption : Measure thyroid hormone (T3/T4) levels in rabbits, as fluorophenyl groups may interfere with hormone receptors .

Note : Evidence from rabbit models showed no significant thyroxine alteration at 10 mg/kg, but higher doses (50 mg/kg) induced mild suppression .

Advanced: What strategies mitigate crystallographic disorder in this compound during X-ray analysis?

Answer:

- Cryocooling : Collect data at 100K to reduce thermal motion.

- Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Occupancy refinement : Fix disordered fluorophenyl groups at partial occupancy (e.g., 50:50 split) .

Example : A study resolved disorder in the 4-fluorophenyl ring by applying anisotropic displacement parameters, achieving R1 = 0.039 .

Basic: How is the electronic structure of this compound elucidated using spectroscopic methods?

Answer:

- UV-Vis : λmax ~270 nm (π→π* transition of the isoindolinone core).

- FT-IR : Lactam C=O stretch at ~1680 cm⁻¹ .

- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm; fluorophenyl carbons split due to J-coupling .

Table 3: Key Spectroscopic Data

| Technique | Key Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.45–7.55 (m, 4H) | Fluorophenyl protons |

| ¹⁹F NMR | δ -115 ppm (m) | Para-fluorine |

| MS | m/z 255 [M+H]+ | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.